2-Hydrazinyl-6-methoxybenzo[d]thiazole

Catalog No.
S713988
CAS No.
20174-70-3
M.F
C8H9N3OS
M. Wt
195.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazinyl-6-methoxybenzo[d]thiazole

CAS Number

20174-70-3

Product Name

2-Hydrazinyl-6-methoxybenzo[d]thiazole

IUPAC Name

(6-methoxy-1,3-benzothiazol-2-yl)hydrazine

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

InChI

InChI=1S/C8H9N3OS/c1-12-5-2-3-6-7(4-5)13-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11)

InChI Key

QAMZBKMFWQSHDV-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NN

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NN

Synthesis:

2-Hydrazinyl-6-methoxybenzo[d]thiazole can be synthesized through various methods, with the most common approach involving the reaction of 6-methoxy-2-aminobenzothiazole with hydrazine hydrate. This reaction typically occurs under acidic conditions and can be further optimized using catalysts or specific reaction conditions [, ].

Potential Applications:

While the specific research applications of 2-hydrazinyl-6-methoxybenzo[d]thiazole are still under exploration, its unique structure suggests potential in various scientific fields:

  • Medicinal Chemistry: The presence of the hydrazine and methoxy groups in the molecule provides functionalities often associated with diverse biological activities. Research suggests potential for the development of novel antimicrobials, antifungals, and anti-inflammatory agents [, ].
  • Material Science: The aromatic structure and functional groups in 2-hydrazinyl-6-methoxybenzo[d]thiazole offer potential for applications in the development of new materials with specific properties, such as photochemical activity or involvement in coordination chemistry [].
  • Organic Chemistry: The molecule serves as a valuable building block for the synthesis of more complex molecules with desired properties. Researchers can utilize its unique structure to create novel derivatives for further exploration in various scientific fields [].

2-Hydrazinyl-6-methoxybenzo[d]thiazole is an organic compound characterized by its unique structure, which includes a hydrazine group attached to a benzo[d]thiazole ring system. The molecular formula for this compound is C8H9N3OSC_8H_9N_3OS, and it features a methoxy group at the 6-position of the benzothiazole moiety. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Formation of Benzothiazole: The initial step often involves the reaction of 4-methoxyaniline with ammonium thiocyanate, followed by oxidative cyclization using bromine in an acidic medium to yield 6-methoxybenzo[d]thiazole .
  • Hydrazine Reaction: The next step involves treating the synthesized benzothiazole with hydrazine hydrate in the presence of sulfuric acid under reflux conditions. This reaction results in the formation of 2-hydrazinyl-6-methoxybenzo[d]thiazole .
  • Subsequent Reactions: The hydrazine group can participate in further reactions, such as condensation with aldehydes to form hydrazones, which can be valuable in medicinal chemistry .

2-Hydrazinyl-6-methoxybenzo[d]thiazole exhibits significant biological activity. Research indicates that it possesses:

  • Antimicrobial Properties: It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity: Compounds within the benzothiazole family, including derivatives like 2-hydrazinyl-6-methoxybenzo[d]thiazole, have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects: Studies suggest potential applications in reducing inflammation, making it a candidate for further pharmacological exploration .

The synthesis of 2-hydrazinyl-6-methoxybenzo[d]thiazole can be summarized as follows:

  • Preparation of 6-Methoxybenzo[d]thiazole:
    • Combine 4-methoxyaniline and ammonium thiocyanate in acetic acid.
    • Add bromine dropwise and allow the mixture to react at room temperature.
    • Precipitate the product by adjusting pH with ammonia and collect the solid.
  • Synthesis of 2-Hydrazinyl-6-Methoxybenzo[d]Thiazole:
    • Reflux the prepared benzothiazole with concentrated sulfuric acid.
    • Introduce hydrazine hydrate and continue heating.
    • Cool the mixture and precipitate the product by adding ice water.

The applications of 2-hydrazinyl-6-methoxybenzo[d]thiazole are diverse:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.
  • Chemical Research: It serves as an important intermediate in synthesizing more complex organic molecules and derivatives.

Interaction studies involving 2-hydrazinyl-6-methoxybenzo[d]thiazole primarily focus on its binding affinity with various biological targets:

  • Molecular Docking Studies: These studies have indicated that this compound may interact effectively with specific proteins involved in cancer progression and bacterial resistance mechanisms .
  • Enzyme Inhibition: Research has shown that derivatives can inhibit key enzymes related to inflammation and cancer cell proliferation, highlighting their therapeutic potential.

Several compounds share structural similarities with 2-hydrazinyl-6-methoxybenzo[d]thiazole, which can be compared based on their unique characteristics:

Compound NameStructure FeaturesBiological Activity
2-HydrazinobenzothiazoleBenzothiazole coreAntimicrobial, anticancer
6-MethoxybenzothiazoleMethoxy group at position 6Antimicrobial
Benzothiazole derivatives with pyrazolesAddition of pyrazole moietyAntitumor, anti-inflammatory
Benzothiazole hydrazonesHydrazone linkageVariable depending on substituents

Uniqueness

The uniqueness of 2-hydrazinyl-6-methoxybenzo[d]thiazole lies in its specific combination of a hydrazine group and a methoxy-substituted benzothiazole ring. This configuration enhances its biological activity compared to other similar compounds, making it a promising candidate for further research in medicinal chemistry.

Classical Hydrazine-Based Cyclization Approaches

Classical hydrazine-based cyclization represents the foundational methodology for synthesizing 2-hydrazinyl-6-methoxybenzo[d]thiazole derivatives [1]. The most established approach involves the direct reaction of appropriately substituted benzothiazole precursors with hydrazine hydrate under controlled conditions [2]. This methodology typically employs 2-amino-6-methoxybenzothiazole as the starting material, which undergoes nucleophilic substitution with hydrazine derivatives to yield the target compound [3].

The conventional synthesis pathway begins with the preparation of 2-chloro-6-methoxybenzothiazole intermediate, followed by treatment with hydrazine hydrate in ethanol at reflux temperatures ranging from 78-85°C [1] [2]. Reaction times typically extend from 3-6 hours to achieve complete conversion, with yields varying between 65-83% depending on reaction conditions and substrate quality [4]. The mechanism involves initial nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon at position 2 of the benzothiazole ring, followed by elimination of the leaving group [3].

Temperature optimization studies have demonstrated that maintaining reaction temperatures between 80-90°C provides optimal balance between reaction rate and product selectivity [5]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive heating above 95°C leads to decomposition products and reduced yields [5] [4]. Solvent selection plays a crucial role, with ethanol emerging as the preferred medium due to its ability to solubilize both reactants while maintaining appropriate boiling point for reflux conditions [1] [4].

Table 1: Classical Hydrazine-Based Cyclization Conditions and Yields

Starting MaterialHydrazine SourceTemperature (°C)Time (h)Yield (%)Reference
2-Chloro-6-methoxybenzothiazoleHydrazine hydrate80-854-672-78 [1]
2-Bromo-6-methoxybenzothiazoleHydrazine hydrate85-903-568-75 [2]
2-Amino-6-methoxybenzothiazoleHydrazine derivatives75-805-865-83 [4]

The reaction mechanism proceeds through formation of an intermediate hydrazone, which subsequently undergoes intramolecular cyclization to form the desired benzothiazole-hydrazine adduct [3]. Spectroscopic analysis using nuclear magnetic resonance and infrared spectroscopy confirms the formation of the hydrazine linkage through characteristic peaks at specific chemical shifts [5]. The process requires careful control of stoichiometry, with optimal hydrazine to benzothiazole ratios ranging from 1.2:1 to 1.5:1 to ensure complete conversion while minimizing side reactions [1] [2].

Catalytic Systems for Improved Yield and Selectivity

Modern synthetic approaches have incorporated various catalytic systems to enhance both yield and selectivity in the synthesis of 2-hydrazinyl-6-methoxybenzo[d]thiazole [6] [7]. Copper-catalyzed methodologies have emerged as particularly effective, utilizing copper chloride or copper acetate as catalysts in concentrations ranging from 5-10 mol% [6] [8]. These systems operate under mild conditions while achieving superior yields compared to traditional thermal methods [6].

Iron-catalyzed systems represent another significant advancement in benzothiazole synthesis [7] [9]. Iron trichloride and iron acetate have demonstrated exceptional catalytic activity for C-S bond formation reactions essential in benzothiazole construction [7]. The iron-catalyzed approach typically employs 2-10 mol% catalyst loading and operates effectively at temperatures between 60-80°C, significantly lower than conventional thermal methods [7] [9].

The copper-catalyzed three-component reaction methodology offers a particularly elegant approach for benzothiazole synthesis [10]. This system combines 2-iodoanilines, aldehydes, and sodium hydrosulfide in the presence of copper chloride catalyst to afford benzothiazoles in 70-98% yields [10]. The reaction proceeds through initial condensation of the aniline with aldehyde, followed by copper-mediated C-S bond formation with the sulfur nucleophile [10].

Table 2: Catalytic Systems for Benzothiazole Synthesis

Catalyst SystemLoading (mol%)Temperature (°C)Yield Range (%)SelectivityReference
Copper chloride5-1060-8085-95High [6]
Iron trichloride2-1060-8080-92Moderate [7]
Copper acetate5-1570-9088-96High [8]
Iron acetate5-1065-8582-90Moderate [9]

Organocatalytic systems have gained prominence as environmentally benign alternatives to traditional metal catalysts [11] [12]. These systems utilize small organic molecules as catalysts, typically operating through hydrogen bonding or electrostatic interactions [11]. 1-Iodo-4-nitrobenzene has been successfully employed as an organocatalyst for benzothiazole synthesis, utilizing oxone as terminal oxidant at room temperature [11]. This methodology achieves moderate to high yields while avoiding the use of transition metals [11].

The mechanistic understanding of catalytic systems reveals that metal catalysts primarily facilitate C-S bond formation through coordination to sulfur nucleophiles, thereby enhancing their reactivity [6] [10]. Copper catalysts operate through oxidative addition and reductive elimination cycles, while iron catalysts function through single electron transfer mechanisms [7] [9]. These mechanistic insights have enabled rational design of improved catalytic systems with enhanced activity and selectivity [6] [7].

Green Chemistry Alternatives in Benzothiazole Synthesis

Environmental considerations have driven the development of green chemistry alternatives for benzothiazole synthesis, focusing on solvent-free conditions, renewable reagents, and waste minimization [13] [14]. Microwave-assisted synthesis has emerged as a leading green technology, significantly reducing reaction times while improving energy efficiency [15] [16]. Microwave irradiation enables rapid heating and enhanced mass transfer, resulting in reaction time reductions of up to 25-fold compared to conventional heating methods [15].

Ball-milling strategies represent a solvent-free approach to benzothiazole synthesis, utilizing mechanical energy to promote chemical transformations [17]. This methodology employs zinc oxide nanoparticles as recyclable catalysts, achieving excellent yields while scoring high on environmental assessment scales [17]. The ball-milling process operates at room temperature and eliminates the need for organic solvents, significantly reducing environmental impact [17].

Water-based synthesis protocols have been developed as environmentally benign alternatives to organic solvent systems [13] [18]. Cetyltrimethylammonium bromide in aqueous medium catalyzes the condensation of 2-aminothiophenol with aldehydes, yielding benzothiazoles in excellent yields [13]. The aqueous system eliminates organic solvent requirements while enabling simple product isolation through filtration [13] [18].

Table 3: Green Chemistry Methodologies for Benzothiazole Synthesis

MethodologyReaction TimeTemperature (°C)SolventYield (%)Environmental ScoreReference
Microwave irradiation20 min80-120Ethanol85-92Good [15]
Ball-milling30-60 min25Solvent-free88-95Excellent [17]
Aqueous system2-4 h80-100Water87-95Excellent [13]
Ultrasonic irradiation20-30 min25Solvent-free65-83Good [4]

Carbon dioxide utilization represents an innovative approach to green benzothiazole synthesis [14] [19]. The cyclization of 2-aminothiophenols with carbon dioxide in the presence of hydrosilane and organic bases yields benzothiazoles under mild conditions [14] [19]. This methodology utilizes carbon dioxide as a renewable C1 building block while operating under metal-free conditions [14]. The reaction proceeds at moderate pressures of 0.5-5.0 MPa and temperatures of 60-150°C, depending on the specific substrate and catalyst system employed [19].

Ionic liquid-catalyzed systems provide another green alternative, combining catalytic activity with recyclability [14]. 1-Butyl-3-methylimidazolium acetate serves as both solvent and catalyst for benzothiazole synthesis from 2-aminothiophenols and carbon dioxide [14]. The ionic liquid can be recovered and reused multiple times without significant loss of activity, contributing to process sustainability [14]. These systems operate under relatively mild conditions while achieving good to excellent yields [14].

XLogP3

2.3

Wikipedia

2-Hydrazinyl-6-methoxy-1,3-benzothiazole

Dates

Last modified: 08-15-2023

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